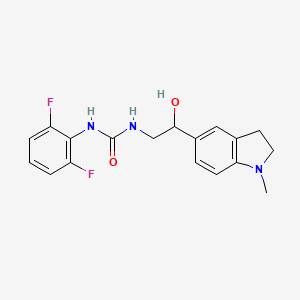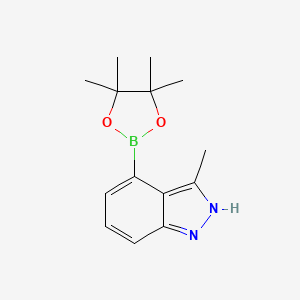
2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety (a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms), which is often found in various pharmaceuticals and natural products . The presence of the benzoyl and acetamide groups suggests that this compound could potentially be used in medicinal chemistry, as these groups are common in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a quinolinone core with a methylbenzoyl group at the 3-position, an acetamide group at the 2-position, and an o-tolyl group attached to the nitrogen of the acetamide .Scientific Research Applications
Antitumor Activity and Molecular Docking Study
Quinazolinone analogues have shown promising broad-spectrum antitumor activity, with some compounds demonstrating significantly higher potency compared to the positive control 5-Fluorouracil. Molecular docking studies have indicated that these compounds inhibit growth through interactions with key biological targets such as EGFR-TK and B-RAF kinase, suggesting a mechanism for their antitumor effects (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
A series of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine displayed varied degrees of inhibitory action against different bacterial and fungal strains. This underscores the potential of quinoline derivatives in the development of new antimicrobial agents (S. Vanparia et al., 2013).
Interaction with DNA
Studies on thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids under microwave irradiation revealed their ability to bind to DNA, inducing bathochromic and hypochromic shifts in absorption spectrum. This interaction suggests the potential application of quinoline derivatives in the study of DNA binding mechanisms and their implications (T. R. R. Naik et al., 2006).
Green Chemistry and Clean Reaction Strategy
A study on the synthesis of a green twisted heteroacene via a "clean reaction" strategy highlighted the environmental benefits of employing quinoline derivatives in the development of new chemical entities. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in chemical processes (Gang Li et al., 2012).
Antibacterial Agents
Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing quinoline linkage exhibited potent antibacterial activity against various microorganisms. This suggests the relevance of quinoline derivatives in the search for new antibacterial compounds (Manoj N. Bhoi et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-11-13-19(14-12-17)25(30)21-15-28(23-10-6-4-8-20(23)26(21)31)16-24(29)27-22-9-5-3-7-18(22)2/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCAGQIDIPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)


![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)




